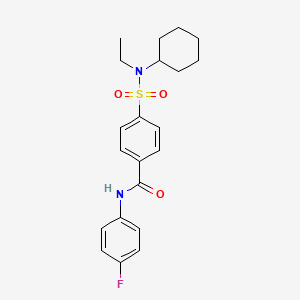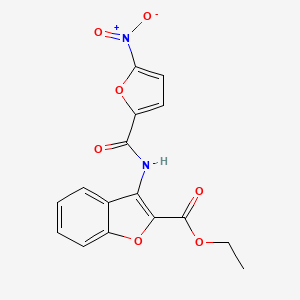
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is a chemical compound with diverse applications in scientific research. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .Mechanism of Action
The exact mechanism of action of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is not fully understood. However, it is believed that the drug works by generating reactive oxygen species (ROS) that damage the parasite's DNA, leading to its death. Nifurtimox has also been shown to inhibit the synthesis of trypanothione, a molecule that is important for the survival of the parasite.
Biochemical and Physiological Effects
Nifurtimox has been shown to have several biochemical and physiological effects. The drug has been shown to induce apoptosis (programmed cell death) in cancer cells, and to have anti-inflammatory effects. In addition, this compound has been shown to have antioxidant properties, which may contribute to its effectiveness in treating Chagas disease.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. In addition, the drug has a relatively low toxicity profile, which allows for higher doses to be administered in animal studies. However, one limitation of this compound is that it can be difficult to obtain in some countries, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate. One area of interest is the drug's potential use in combination with other drugs for the treatment of Chagas disease. Another area of interest is the drug's potential use in the treatment of other parasitic diseases, such as leishmaniasis. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of the drug.
Synthesis Methods
The synthesis of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate involves the reaction of 5-nitrofurfural with ethyl 3-aminobenzoate in the presence of acetic anhydride to form this compound. The reaction is carried out under reflux conditions and the product is purified by recrystallization.
Scientific Research Applications
Nifurtimox has been extensively studied for its use in the treatment of Chagas disease. The drug has been shown to be effective in killing the parasite that causes the disease, although it is not always curative. In addition, Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate has been investigated for its potential use in other diseases, such as cancer and tuberculosis.
properties
IUPAC Name |
ethyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)25-14)17-15(19)11-7-8-12(24-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCJAPWEOMFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
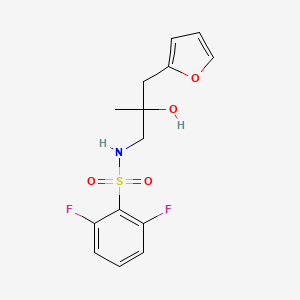
![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B2789937.png)
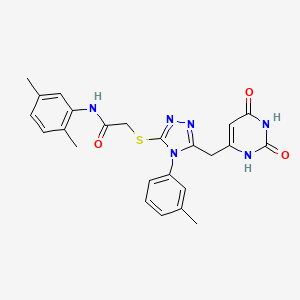
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)
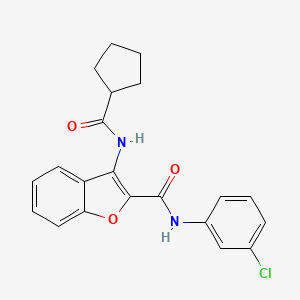
![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

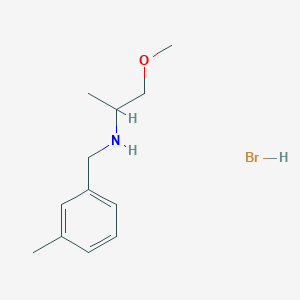
![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)

